Cas no 251442-64-5 (q-Defensin 1 (Macaca mulatta)(9CI))

q-Defensin 1 (Macaca mulatta)(9CI) structure
251442-64-5 structure
Nome del prodotto:q-Defensin 1 (Macaca mulatta)(9CI)
Numero CAS:251442-64-5
MF:C82H137N33O19S6
MW:2081.56488585472
CID:283182
PubChem ID:16130642

q-Defensin 1 (Macaca mulatta)(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • q-Defensin 1 (Macaca mulatta)(9CI)
    • 14)-tris(disulfide)
    • 16),(9&reg
    • 18),(7&reg
    • 3: PN: WO0068265 SEQID: 1 claimedprotein
    • Cyclo(L-arginyl-L-arginylglycyl-L-valyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-isoleucyl-L-cysteinyl-L-threonyl-L-arginylglycyl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-leucyl-L-cysteinyl),cyclic (5&reg
    • q-Defensin RTD 1
    • Rhesus q-defensin 1
    • Cyclic-(GVCRCICTRGFCRCLCRR)
    • 1-[3-[benzyl-tetrakis(3-guanidinopropyl)-[(1R)-1-hydroxyethyl]-isobutyl-isopropyl-[(1S)-1-methylpropyl]-octadecaoxo-[?]yl]propyl]guanidine
    • .theta.-Defensin 1
    • BDBM50236198
    • theta-Defensin 1
    • RTD-1
    • theta-Defensin RTD-1
    • DTXSID60179822
    • CHEMBL4073105
    • 251442-64-5
    • oRTD-1
    • Inchi: InChI=1S/C82H137N33O19S6/c1-8-41(6)60-76(133)112-56-38-140-136-34-52(110-68(125)50(30-43-17-10-9-11-18-43)100-57(117)31-98-63(120)45(20-13-25-94-79(85)86)105-77(134)61(42(7)116)115-74(56)131)70(127)103-47(22-15-27-96-81(89)90)65(122)107-53-35-137-139-37-55(73(130)114-60)108-66(123)48(23-16-28-97-82(91)92)104-71(128)54-36-138-135-33-51(109-67(124)49(29-39(2)3)106-72(53)129)69(126)102-46(21-14-26-95-80(87)88)64(121)101-44(19-12-24-93-78(83)84)62(119)99-32-58(118)113-59(40(4)5)75(132)111-54/h9-11,17-18,39-42,44-56,59-61,116H,8,12-16,19-38H2,1-7H3,(H,98,120)(H,99,119)(H,100,117)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,134)(H,106,129)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,132)(H,112,133)(H,113,118)(H,114,130)(H,115,131)(H4,83,84,93)(H4,85,86,94)(H4,87,88,95)(H4,89,90,96)(H4,91,92,97)/t41-,42+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-/m0/s1
    • Chiave InChI: BEOLWJVNPROZQJ-AQSKNYQYSA-N
    • Sorrisi: NC(NCCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]2CSSC[C@H](NC([C@@H](NC([C@@H]3CSSC[C@H](NC([C@@H](NC2=O)CCCNC(=N)N)=O)C(=O)N[C@@H]([C@H](CC)C)C(=O)N[C@H]2CSSC[C@H](NC([C@H](CC4C=CC=CC=4)NC(CNC([C@@H](NC([C@@H](NC2=O)[C@H](O)C)=O)CCCNC(=N)N)=O)=O)=O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3)=O)CC(C)C)=O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1)=N

Proprietà calcolate

  • Massa esatta: 2079.9092763g/mol
  • Massa monoisotopica: 2079.9092763g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 34
  • Conta accettatore di obbligazioni idrogeno: 30
  • Conta atomi pesanti: 140
  • Conta legami ruotabili: 33
  • Complessità: 4300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5.2
  • Superficie polare topologica: 1010Ų
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd